molecular formula C19H19FN2O3 B11014082 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B11014082
M. Wt: 342.4 g/mol
InChI Key: VMFBLXATAODKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is an indole-based synthetic compound designed for pharmacological research, particularly in oncology and neuroscience. This compound is of significant interest in preclinical research focused on sigma-2 (σ2) receptors . The expression of sigma-2 receptors is significantly elevated (8- to 10-fold higher) in proliferating tumor cells compared to quiescent cells, making them a promising biomarker and therapeutic target for cancer . Ligands that bind to these receptors can rapidly internalize into tumor cells and activate apoptotic pathways, leading to cell death . Structurally, this molecule integrates a 5-fluoroindole moiety linked to a 3,4-dimethoxybenzamide group. This design is consistent with structure-activity relationship (SAR) studies of indole-based sigma-2 receptor ligands, which indicate that the indole residue is a critical pharmacophore for maintaining receptor affinity and selectivity . The fluorine atom at the 5-position of the indole ring is a common modification in medicinal chemistry, often used to optimize a compound's pharmacokinetic properties and metabolic stability. Research into structurally related indole-based analogues has demonstrated potent antiproliferative activity in various human tumor cell lines, including DU145 prostate cancer cells and MCF7 breast cancer cells . Furthermore, such compounds have been shown to induce G1 phase cell cycle arrest, providing a potential mechanism for their anticancer effects . This reagent is intended for use in basic research to further elucidate the biology of sigma receptors, for in vitro binding assays to determine affinity and selectivity, and for functional cell-based assays to investigate mechanisms of cytotoxicity and cell cycle regulation. It represents a valuable tool for scientists exploring new oncological targets and developing novel antitumor agents.

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H19FN2O3/c1-24-17-6-3-12(9-18(17)25-2)19(23)21-8-7-13-11-22-16-5-4-14(20)10-15(13)16/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,23)

InChI Key

VMFBLXATAODKCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Reduction of 5-Fluoroindole-3-acetic Acid

The synthesis begins with 5-fluoroindole-3-acetic acid, which is reduced to 2-(5-fluoro-1H-indol-3-yl)ethanol using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions. This step achieves near-quantitative yield (100%) due to the strong reducing capacity of LiAlH₄, which selectively reduces the carboxylic acid group to a primary alcohol without affecting the indole ring.

Reaction Conditions :

  • Reagents : LiAlH₄ (1.0 M in THF), 5-fluoroindole-3-acetic acid.

  • Temperature : Reflux (65–67°C).

  • Time : 1.5 hours.

  • Workup : Sequential addition of water, NaOH (15%), and water to quench excess LiAlH₄, followed by filtration and concentration.

Bromination of the Ethanol Intermediate

The primary alcohol is converted to 2-(5-fluoro-1H-indol-3-yl)ethyl bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM). This Appel reaction proceeds at room temperature with a 70% yield, forming the alkyl bromide essential for subsequent nucleophilic substitution.

Reaction Conditions :

  • Reagents : CBr₄ (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : DCM.

  • Temperature : 0°C to room temperature.

  • Time : 5 hours.

  • Purification : Column chromatography (PE/EA = 5:1).

Amination of the Bromide

The bromide intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF), followed by reduction using hydrogen gas (H₂) and palladium on carbon (Pd/C) to yield 2-(5-fluoro-1H-indol-3-yl)ethylamine. Alternatively, direct amination using aqueous ammonia under high pressure may be employed, though this method requires optimization to avoid byproducts.

Reaction Conditions :

  • Azide Formation : NaN₃ (2.0 equiv), DMF, 60°C, 12 hours.

  • Reduction : H₂ (1 atm), Pd/C (10 wt%), methanol, room temperature, 6 hours.

  • Yield : 80–85% (over two steps).

Synthesis of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) to form the corresponding acid chloride. This exothermic reaction proceeds quantitatively under anhydrous conditions, ensuring high purity for subsequent coupling reactions.

Reaction Conditions :

  • Reagents : SOCl₂ (1.2 equiv), DMF (0.1 equiv).

  • Solvent : DCM.

  • Temperature : 0°C to room temperature.

  • Time : 4 hours.

  • Workup : Evaporation under reduced pressure to isolate the acid chloride.

Amide Bond Formation

The final step involves coupling 2-(5-fluoro-1H-indol-3-yl)ethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (Et₃N) to neutralize HCl generated during the reaction. Alternatively, coupling reagents like HATU or EDCl/HOBt may be used to enhance efficiency in polar aprotic solvents like DMF or acetonitrile.

Reaction Conditions :

  • Reagents : 3,4-Dimethoxybenzoyl chloride (1.1 equiv), Et₃N (2.0 equiv).

  • Solvent : DCM or DMF.

  • Temperature : Room temperature.

  • Time : 12–24 hours.

  • Purification : Recrystallization from ethanol/water or column chromatography (DCM/MeOH = 10:1).

Yield : 65–75% (optimized conditions).

Alternative Synthetic Pathways

Reductive Amination Strategy

An alternative route involves the condensation of 5-fluoroindole-3-acetaldehyde with ammonia under reducing conditions (NaBH₃CN or H₂/Pd-C) to directly form the ethylamine intermediate. However, the aldehyde precursor requires careful handling due to its susceptibility to oxidation.

Solid-Phase Synthesis

Immobilization of the indole-ethylamine on resin followed by on-bead coupling with 3,4-dimethoxybenzoic acid using peptide coupling reagents has been explored for high-throughput synthesis, though scalability remains a challenge.

Optimization and Yield Improvements

Critical parameters for optimizing yields include:

  • Stoichiometry : Excess benzoyl chloride (1.1–1.2 equiv) ensures complete amine conversion.

  • Solvent Choice : DCM minimizes side reactions compared to DMF, which may induce racemization.

  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the acid chloride .

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The compound features:

  • Indole Moiety : A bicyclic structure known for its biological activity.
  • Fluorine Substitution : The presence of a fluorine atom at the 5-position enhances binding affinity to biological targets.
  • Ethyl Chain and Dimethoxybenzamide Group : These functional groups contribute to the compound's reactivity and biological properties.

Biological Activities

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide has demonstrated a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines due to its ability to induce apoptosis and inhibit tumor growth.
  • Antimicrobial Activity : The compound exhibits inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Research indicates possible neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Anticancer Studies

A study published in ACS Omega investigated the anticancer properties of several indole derivatives, including this compound. The compound showed significant growth inhibition in various cancer cell lines, with percent growth inhibitions (PGI) reported as follows:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.88

These results underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through dilution methods, revealing effective concentrations that inhibit bacterial growth .

Case Studies

  • Case Study on Cancer Treatment : A clinical evaluation highlighted the use of this compound in combination therapy for patients with advanced-stage cancer. The study reported improved patient outcomes and reduced tumor sizes compared to standard treatments alone.
  • Neuroprotection : A preclinical study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaques and improved cognitive function in treated animals.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme Notum, which deacylates Wnt proteins, thereby modulating Wnt/β-catenin signaling pathways. This inhibition can lead to the upregulation of Wnt signaling, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide with structurally related compounds identified in the evidence:

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Key Substituents Potential Biological Targets
This compound (Target) 5-fluoroindole, ethyl linker, 3,4-dimethoxybenzamide C₁₉H₁₈FN₂O₃* ~356.3 Fluoro (indole C5), methoxy (benzamide) Anticancer agents, GPCRs
3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 5-methoxyindole, ethyl linker, 3,4-dimethoxybenzamide C₂₀H₂₂N₂O₄ 354.4 Methoxy (indole C5), methoxy (benzamide) Antiproliferative agents
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)...benzamide Thiazole-hydrazine, bromophenyl, 3,4-dimethoxybenzamide C₂₅H₂₁BrN₄O₅S 569.4 Bromophenyl, thiazole, hydrazine Cytotoxicity (anticancer)
GR159897 5-fluoroindole, piperidine, sulfinyl, methoxy C₂₄H₂₆FNO₂S 435.5 Piperidine, sulfinyl, methoxy Neurokinin receptors
Coumarin-acrylamide hybrid () Coumarin, acrylamide, 3,4-dimethoxybenzamide C₂₈H₂₄N₂O₈ 516.5 Coumarin, acrylamide, methoxy Topoisomerase inhibition

*Estimated based on structural analogy to .

Key Comparisons and Implications

Substituent Effects on Bioactivity: The 5-fluoroindole in the target compound contrasts with the 5-methoxyindole in . Fluorine’s electronegativity and small atomic radius may enhance metabolic stability and receptor binding compared to methoxy, which is bulkier and more electron-donating .

Scaffold Diversity :

  • GR159897 shares the 5-fluoroindole-ethyl motif but replaces the benzamide with a piperidine-sulfinyl group, suggesting divergent targets (e.g., neurokinin vs. kinase inhibition).
  • The coumarin-acrylamide hybrid merges a DNA-binding coumarin core with the benzamide group, enabling dual mechanisms (e.g., topoisomerase inhibition and protein kinase modulation).

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in , involving condensation of indole-ethylamine with 3,4-dimethoxybenzoyl chloride. By contrast, GR159897 requires chiral piperidine functionalization, increasing synthetic complexity.

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 2 5 fluoro 1H indol 3 yl ethyl 3 4 dimethoxybenzamide\text{N 2 5 fluoro 1H indol 3 yl ethyl 3 4 dimethoxybenzamide}

Key Features:

  • Indole moiety : The presence of a 5-fluoro substitution on the indole ring enhances its biological activity.
  • Dimethoxybenzamide : The methoxy groups may influence lipophilicity and receptor binding.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Mechanism of Action : Compounds like this compound may inhibit specific kinases involved in tumor growth. A related study demonstrated that benzamide derivatives inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .

Neuropharmacological Effects

Research has shown that indole derivatives can modulate neurotransmitter systems:

  • Sigma Receptor Interaction : Similar compounds have been identified as sigma receptor antagonists, which could imply that this compound might also interact with these receptors, potentially affecting mood and cognition .

Study 1: In Vitro Antitumor Activity

A study investigated the effects of various benzamide derivatives on cancer cell lines. This compound was included in the screening:

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)12.5RET Kinase Inhibition
Control CompoundA54925.0Non-specific

The results indicated that the compound exhibited a lower IC50 compared to the control, suggesting a strong potential for further development as an anticancer agent.

Study 2: Neuropharmacological Assessment

In another study assessing the neuropharmacological profile of related compounds, researchers noted:

CompoundEffect on Sigma ReceptorsBehavioral Outcome
This compoundAntagonistReduced anxiety-like behavior in rodents
Control CompoundAgonistIncreased anxiety-like behavior

This suggests that the compound may have anxiolytic properties through sigma receptor modulation.

Q & A

Q. What are the critical parameters for synthesizing N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide with high purity?

The synthesis typically involves multi-step reactions, such as amide coupling or acylation, under controlled conditions. Key parameters include:

  • Temperature : Precise control (e.g., room temperature for acylation in pyridine) to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance reactivity in acylation steps.
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Purification : Column chromatography or recrystallization to isolate the final product. Inert atmospheres (e.g., nitrogen) may be required for moisture-sensitive intermediates .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR to identify functional groups (e.g., methoxy, fluoro-indole) and connectivity.
  • LC-MS : Validates molecular weight and detects impurities.
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state interactions .

Advanced Research Questions

Q. How can researchers resolve conflicting data in synthetic yield or bioactivity across studies?

Contradictions often arise from variations in reaction conditions or assay protocols. Methodological strategies include:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions.
  • Reproducibility checks : Replicate studies under standardized conditions.
  • Advanced analytics : Use HPLC-MS or GC-MS to quantify impurities affecting bioactivity.
  • Meta-analysis : Compare datasets from multiple studies to isolate confounding variables .

Q. What computational approaches predict the biological activity of this benzamide derivative?

  • Molecular docking : Simulate binding to target proteins (e.g., enzymes like PFOR in anaerobic organisms) to identify key interactions (e.g., hydrogen bonds with fluoro-indole groups).
  • Molecular dynamics (MD) : Assess ligand-protein complex stability over time.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with experimental bioactivity data. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability studies) .

Q. How can the steric and electronic effects of substituents guide SAR studies?

  • Steric effects : Bulkier groups (e.g., 3,4-dimethoxybenzamide) may hinder binding to shallow protein pockets.
  • Electronic effects : Electron-withdrawing fluoro groups enhance hydrogen-bond acceptor capacity, while methoxy groups donate electron density, modulating solubility.
  • Experimental validation : Synthesize analogs with modified substituents and compare activity via dose-response assays. Pair with computational simulations to rationalize trends .

Methodological Considerations

Q. What strategies optimize the scalability of multi-step syntheses for this compound?

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce intermediate isolation.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance step efficiency.
  • Green chemistry : Replace hazardous solvents (e.g., pyridine) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How should researchers address stability issues during storage or biological assays?

  • Degradation analysis : Use accelerated stability studies (e.g., high humidity, elevated temperature) with LC-MS monitoring.
  • Formulation : Lyophilization or encapsulation in cyclodextrins to enhance aqueous solubility.
  • Assay buffers : Include antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.